Cas no 204509-08-0 ((3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol)

(3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol is a chiral diol compound featuring hydroxymethyl and hydroxyl functional groups on a tetrahydrofuran backbone. Its stereospecific (3S,5S) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and fine chemicals. The presence of two hydroxyl groups enhances its utility as a building block for complex molecular architectures, enabling selective derivatization. Its tetrahydrofuran ring structure contributes to stability while maintaining reactivity for further functionalization. This compound is particularly useful in the synthesis of biologically active molecules, where stereochemical precision is critical. Its balanced hydrophilicity and structural rigidity make it suitable for applications in medicinal chemistry and material science.
(3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol structure
204509-08-0 structure
Product name:(3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol
CAS No:204509-08-0
MF:C5H10O3
MW:118.131102085114
MDL:MFCD11617839
CID:1034729
PubChem ID:10796728

(3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol Chemical and Physical Properties

Names and Identifiers

    • (3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol
    • (3S,5S)-5-(hydroxymethyl)oxolan-3-ol
    • (2S, 4S)-4-HYDROXYTETRAHYDROFURAN-2-METHANOL
    • AK131139
    • FCH890283
    • FCH3618736
    • RL02538
    • AX8252062
    • (2S,4S)-2-(Hydroxymethyl)tetrahydrofuran-4-ol
    • A919691
    • 204509-08-0
    • CS-0316360
    • AKOS016844292
    • DTXSID90444914
    • J-501296
    • SCHEMBL8220002
    • DS-6849
    • C73873
    • (3S, 5S)-5-(hydroxymethyl)oxolan-3-ol
    • DB-289923
    • MDL: MFCD11617839
    • Inchi: 1S/C5H10O3/c6-2-5-1-4(7)3-8-5/h4-7H,1-3H2/t4-,5-/m0/s1
    • InChI Key: WDMXOLOBWMBITN-WHFBIAKZSA-N
    • SMILES: O1C[C@H](C[C@H]1CO)O

Computed Properties

  • Exact Mass: 118.062994177g/mol
  • Monoisotopic Mass: 118.062994177g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 74.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1
  • Topological Polar Surface Area: 49.7

Experimental Properties

  • Boiling Point: 275.1±15.0°C at 760 mmHg

(3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol Security Information

(3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S94860-1g
(3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol
204509-08-0 95%
1g
¥11416.0 2024-07-19
Alichem
A159003397-250mg
(3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol
204509-08-0 95%
250mg
$608.44 2023-09-02
Alichem
A159003397-1g
(3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol
204509-08-0 95%
1g
$1420.65 2023-09-02
Alichem
A159003397-5g
(3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol
204509-08-0 95%
5g
$4261.95 2023-09-02
SHANG HAI XIAN DING Biotechnology Co., Ltd.
OH977-25mg
(3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol
204509-08-0 95+%
25mg
1369CNY 2021-05-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT6213-100mg
(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol
204509-08-0 97%
100mg
¥3491.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT6213-500mg
(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol
204509-08-0 97%
500mg
¥9702.0 2024-04-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT6213-500.0mg
(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol
204509-08-0 97%
500.0mg
¥9702.0000 2024-08-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S94860-100mg
(3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol
204509-08-0 95%
100mg
¥2866.0 2024-07-19
Chemenu
CM195999-250mg
(3S,5S)-5-(hydroxymethyl)tetrahydrofuran-3-ol
204509-08-0 95%
250mg
$441 2023-02-17

Additional information on (3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol

Introduction to (3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol (CAS No. 204509-08-0)

(3S,5S-5-(Hydroxymethyl)tetrahydrofuran-3-ol) is a chiral compound with significant applications in the field of pharmaceutical chemistry and biotechnology. This compound, identified by its CAS number 204509-08-0, has garnered attention due to its unique structural properties and potential biological activities. The stereochemistry of this molecule, particularly the (3S,5S) configuration, plays a crucial role in its interaction with biological targets, making it a valuable scaffold for drug discovery and development.

The compound belongs to the tetrahydrofuran class of molecules, which are widely recognized for their versatility in medicinal chemistry. The presence of a hydroxymethyl group at the 5-position and the specific stereochemistry at the 3- and 5-positions contribute to its distinct chemical and biological profile. This makes (3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol a promising candidate for further investigation in various therapeutic areas.

In recent years, there has been a growing interest in the development of chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The stereochemistry of (3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol is particularly relevant in this context, as it can influence the pharmacokinetic and pharmacodynamic properties of drugs derived from this scaffold. Researchers have been exploring its potential as a building block for novel therapeutics, particularly in the treatment of neurological disorders, where chiral compounds often exhibit enhanced selectivity and potency.

One of the most compelling aspects of (3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol is its role in the synthesis of complex molecular architectures. The tetrahydrofuran ring provides a rigid yet flexible framework that can be modified to target specific biological pathways. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammation and pain signaling. These findings are supported by recent studies that highlight the compound's ability to modulate key signaling pathways associated with chronic inflammatory conditions.

The synthesis of (3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol presents both challenges and opportunities for synthetic chemists. The need to maintain the correct stereochemistry during synthesis requires precise control over reaction conditions and reagent selection. Advances in asymmetric synthesis techniques have made it possible to produce this compound with high enantiomeric purity, which is essential for its biological activity. Recent innovations in catalytic methods have further streamlined the synthesis process, making it more efficient and scalable.

The biological activity of (3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol has been extensively studied in various preclinical models. Research indicates that this compound exhibits potent effects on multiple biological targets, including enzymes and receptors involved in neurotransmitter signaling. These findings have sparked interest in exploring its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. The ability of this compound to interact with specific neurotransmitter receptors suggests that it could modulate neuronal function and potentially alleviate symptoms associated with these conditions.

In addition to its applications in neurology, (3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol has shown promise in other therapeutic areas as well. For example, studies have demonstrated its potential role in anti-inflammatory treatments by inhibiting key pro-inflammatory cytokines. The compound's ability to modulate immune responses makes it a valuable candidate for developing novel immunomodulatory therapies. Furthermore, its structural features suggest that it could be useful in treating metabolic disorders by influencing lipid metabolism and glucose homeostasis.

The development of (3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol-based drugs also raises important considerations regarding drug delivery systems. The compound's solubility and stability are critical factors that need to be addressed to ensure effective delivery to target tissues. Researchers are exploring various formulations, including prodrugs and nanoparticles, to enhance its bioavailability and therapeutic efficacy. These efforts are part of a broader trend toward personalized medicine, where drug delivery systems are tailored to individual patient needs.

The future prospects for (3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol are promising given its unique structural properties and potential biological activities. Ongoing research aims to further elucidate its mechanism of action and explore new therapeutic applications. Collaborative efforts between synthetic chemists, biologists, and pharmacologists are essential to translate these findings into clinical reality. As our understanding of chiral chemistry continues to evolve, compounds like (3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol are poised to play a significant role in the next generation of therapeutics.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:204509-08-0)(3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol
A919691
Purity:99%
Quantity:1g
Price ($):1808.0